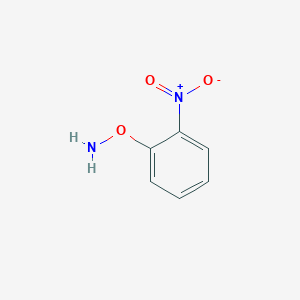
O-(2-Nitrophenyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Nitrophenyl)hydroxylamine is an organic compound with the molecular formula C6H6N2O3 It is a derivative of hydroxylamine where the hydroxyl group is substituted with a 2-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-(2-Nitrophenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2-nitrophenol with hydroxylamine under acidic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-nitrophenol and hydroxylamine.
Reaction Conditions: Acidic medium, often using hydrochloric acid or sulfuric acid.
Procedure: The 2-nitrophenol is dissolved in an acidic solution, and hydroxylamine is added slowly. The mixture is stirred and heated to facilitate the reaction, leading to the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors or catalytic processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Nitrophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it to corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides, thiols, or amines can react with this compound under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
O-(2-Nitrophenyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitroso compounds and as an intermediate in the synthesis of other organic molecules.
Biology: It can be used in studies involving enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of O-(2-Nitrophenyl)hydroxylamine involves its interaction with molecular targets through its nitrophenyl and hydroxylamine groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
O-(4-Nitrophenyl)hydroxylamine: Similar structure but with the nitro group at the 4-position.
O-Benzylhydroxylamine: Hydroxylamine derivative with a benzyl group instead of a nitrophenyl group.
3-Nitrophenylhydrazine: Contains a hydrazine group instead of a hydroxylamine group.
Uniqueness
O-(2-Nitrophenyl)hydroxylamine is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the nitro group at the 2-position can lead to different chemical and biological properties compared to its isomers or other substituted hydroxylamines.
Propiedades
Fórmula molecular |
C6H6N2O3 |
|---|---|
Peso molecular |
154.12 g/mol |
Nombre IUPAC |
O-(2-nitrophenyl)hydroxylamine |
InChI |
InChI=1S/C6H6N2O3/c7-11-6-4-2-1-3-5(6)8(9)10/h1-4H,7H2 |
Clave InChI |
QVRCXVNJEDIVTD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])ON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


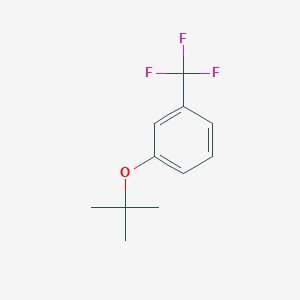
![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)
![sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)
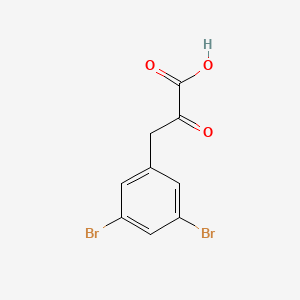
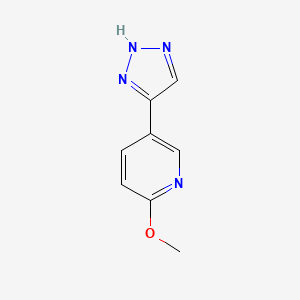
![1-[2-(Difluoromethoxy)phenyl]guanidine](/img/structure/B13698508.png)
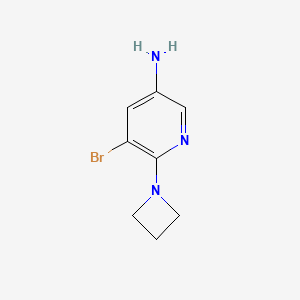
![2-Amino-5-[2-(benzyloxy)ethyl]-1,3,4-thiadiazole](/img/structure/B13698515.png)

![4-Cyclopropylbenzo[d][1,3]dioxole](/img/structure/B13698520.png)

![3-(3-Imidazo[1,2-a]pyridyl)-3-oxopropanenitrile](/img/structure/B13698525.png)
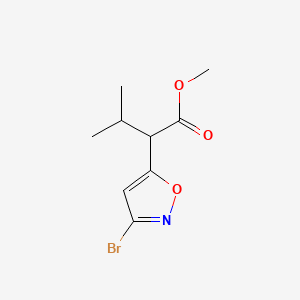
![1-(Benzo[d][1,3]dioxol-4-yl)guanidine](/img/structure/B13698553.png)
